Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate
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Overview
Description
Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate is a hexapeptide with a potential copper (II) binding site. This compound is primarily used in the research of Alzheimer’s disease and related disorders due to its ability to interact with amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brain .
Mechanism of Action
Target of Action
The primary target of Acetyl-Amyloid β-Protein (1-6) amide is the Amyloid-β . This compound is a hexapeptide that contains a potential copper (II) binding site . It is used for research of Alzheimer’s disease and related disorders .
Mode of Action
The compound interacts with its target, Amyloid-β, through a potential copper (II) binding site . This interaction can lead to changes in the structure and function of Amyloid-β, which is a key protein involved in the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
It is known that the compound interacts with amyloid-β, a protein that plays a crucial role in the development of alzheimer’s disease . This interaction could potentially affect various biochemical pathways related to neuronal signaling and the pathogenesis of Alzheimer’s disease .
Result of Action
It is known that the compound interacts with amyloid-β, potentially affecting its structure and function . This could have implications for the development and progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity or stability, which are useful for studying the structure-function relationships of amyloid-beta peptides .
Scientific Research Applications
Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate is widely used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactivity of amyloid-beta peptides.
Biology: Investigating the role of amyloid-beta peptides in cellular processes and their interactions with other biomolecules.
Medicine: Researching potential therapeutic targets for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Developing diagnostic tools and assays for detecting amyloid-beta peptides in biological samples
Comparison with Similar Compounds
Similar Compounds
Amyloid-beta (1-42) peptide: A longer peptide that is more prone to aggregation and is commonly studied in Alzheimer’s disease research.
Amyloid-beta (1-16) peptide: A shorter peptide that includes the N-terminal region of the amyloid-beta peptide and is used to study metal binding and aggregation properties.
Amyloid-beta (25-35) peptide: A fragment of the amyloid-beta peptide that is often used in toxicity studies.
Uniqueness
Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate is unique due to its specific sequence and acetylation, which confer distinct binding properties and biological activity. Its ability to bind copper (II) ions and inhibit amyloid-beta aggregation makes it a valuable tool for studying the molecular mechanisms underlying Alzheimer’s disease .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEBFPCQWKAYRW-UOKHOFNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51F3N12O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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